(+)-Catechin Hydrate (+)-Catechin Hydrate (+)-catechin monohydrate is the monohydrate of (+)-catechin. It has a role as a geroprotector. It contains a (+)-catechin.
Brand Name: Vulcanchem
CAS No.: 88191-48-4
VCID: VC21340017
InChI: InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Molecular Formula: C15H16O7
Molecular Weight: 308.28 g/mol

(+)-Catechin Hydrate

CAS No.: 88191-48-4

Cat. No.: VC21340017

Molecular Formula: C15H16O7

Molecular Weight: 308.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(+)-Catechin Hydrate - 88191-48-4

CAS No. 88191-48-4
Molecular Formula C15H16O7
Molecular Weight 308.28 g/mol
IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate
Standard InChI InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1
Standard InChI Key OFUMQWOJBVNKLR-NQQJLSKUSA-N
Isomeric SMILES C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Appearance Off-white powder

Chemical Identity and Structure

Basic Chemical Information

(+)-Catechin hydrate has the molecular formula C₁₅H₁₆O₇, corresponding to a molecular weight of 308.28 g/mol. It is the monohydrate form of (+)-catechin (C₁₅H₁₄O₆), with an additional water molecule in its structure . The compound is officially identified by CAS Registry Number 225937-10-0, although alternate CAS numbers including 88191-48-4 are also referenced in scientific literature .

Structural Characteristics

The chemical name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol hydrate accurately describes its structure, which features a characteristic flavan-3-ol backbone with hydroxyl groups at positions 3, 5, and 7 on the A-ring and at positions 3' and 4' on the B-ring . The compound exhibits a specific optical rotation of [α]/D +26±2° (c = 1 in H₂O), indicating its chiral nature .

Physical Properties

The physical characteristics of (+)-catechin hydrate are summarized in the following table:

PropertyValue
Physical appearanceYellow to yellow powder with tan cast
Melting point175-177°C (anhydrous)
Optical activity[α]/D +26±2° (c = 1 in H₂O)
Solubility in ethanol50 mg/mL
Storage conditions2-8°C

Nomenclature and Identification

Common Synonyms

The compound is known by numerous synonyms in scientific literature and commercial contexts, including:

  • (+)-Catechin monohydrate

  • Catechin hydrate

  • (2R,3S)-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol hydrate

  • (+)-Cyanidol-3

  • (+)-3,3',4',5,7-Flavanpentol·H₂O

  • trans-3,3',4',5,7-Pentahydroxyflavan hydrate

Database Identifiers

For systematic identification across various chemical databases, (+)-catechin hydrate is referenced by multiple identifiers:

  • PubChem CID: 107957

  • CHEBI: 58994

  • MDL Number: MFCD00150865

  • Parent Compound CID: 9064 (Cianidanol)

Biological Properties and Mechanisms

Antioxidant Activity

(+)-Catechin hydrate functions as a potent antioxidant through several mechanisms. It acts as a free radical scavenger, preventing free radical-mediated damage in various biological systems. Research has demonstrated that at physiological pH, catechin suppresses DNA strand breaks caused by hydroxyl radicals. Studies have also shown its ability to prevent human plasma oxidation by delaying the consumption of endogenous lipid-soluble antioxidants and inhibiting lipid oxidation .

Biochemical Actions

Beyond its antioxidant capacity, (+)-catechin hydrate has been identified as a potential inhibitor of fatty acid synthase. This mechanism may contribute to its metabolic effects and potential applications in health conditions related to lipid metabolism. The compound also demonstrates interactions with biological targets such as cyclooxygenase-1 (COX-1), suggesting potential anti-inflammatory properties .

Research Applications

Sexual Function Enhancement

A significant study investigated the effects of (+)-catechin hydrate on male sexual function through both in silico and in vivo approaches. The research examined its potential dopamine-2 (D2) receptor agonistic and phosphodiesterase-5 (PDE5) enzyme inhibitory effects. In silico analysis using Autodock Vina 1.1.2 revealed significant interactions between catechin and both proteins in terms of binding energies .

The in vivo component of this study involved oral administration of (+)-catechin hydrate (50 mg/kg) to Sprague Dawley rats over a 54-day period, with sildenafil citrate (4 mg/kg) serving as a standard and carboxymethylcellulose (0.25% w/v) as a vehicle control. Aphrodisiac effects were evaluated on days 14, 28, 42, and 54 using behavioral parameters related to mounting and intromission .

Results demonstrated a significant enhancement in sexual behavior, with increased mount and intromission frequencies and reduced mount and intromission latencies in the catechin group compared to the vehicle control. Importantly, histological examination of testes and analysis of sperm parameters (count, motility, and morphology) confirmed that (+)-catechin was safe for the male reproductive system, causing no toxicity .

Cocrystallization for Enhanced Properties

Another innovative application involves the synthesis of a cocrystal between (+)-catechin hydrate and L-(+)-ascorbic acid. This approach was developed as a strategy to create a new ingredient capable of improving the antioxidant profile of both tea infusions and bottled tea beverages .

The cocrystal was prepared using multiple methods:

  • Slurry method: Combining (+)-catechin hydrate (200.0 mg, 0.689 mmol) and L-(+)-ascorbic acid (121.0 mg, 0.689 mmol) with 20 mL of ethanol 96%, stirred at room temperature for 24 hours

  • Liquid Assisted Grinding (LAG): Grinding (+)-catechin (50 mg, 0.172 mmol) and L-(+)-ascorbic acid (30.3 mg, 0.172 mmol) in an agate ball miller for 3 hours with a small amount of ethanol (20 μL)

The resulting cocrystal demonstrated a three-fold higher solubility than (+)-catechin alone. Its formation was confirmed through multiple analytical techniques including FT-IR spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD). Evaluation of antioxidant characteristics using colorimetric assays confirmed improved antioxidant features in both infusions and ready-to-use beverages .

Preparation and Analysis Methods

Analytical Characterization

Multiple analytical techniques are employed for the characterization and quality control of (+)-catechin hydrate:

  • Powder X-Ray Diffraction (PXRD): Used to analyze crystalline structure with patterns acquired on instruments such as Bruker D2-Phaser with Cu Kα radiation (λ = 1.5418 Å)

  • Spectroscopic Methods: FT-IR spectroscopy for structural confirmation and functional group identification

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) for determination of melting points and phase transitions

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) for purity analysis and quantification

Antioxidant Activity Assessment

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is commonly employed to evaluate the antioxidant capacity of (+)-catechin hydrate. This method involves reacting an ABTS stock solution with potassium persulfate and measuring the reduction in absorbance at 734 nm after addition of the test compound .

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